molecular formula C26H25NO4S B2689523 (4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114649-76-1

(4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2689523
CAS RN: 1114649-76-1
M. Wt: 447.55
InChI Key: PRYQEPHRLLUOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C26H25NO4S and its molecular weight is 447.55. The purity is usually 95%.
BenchChem offers high-quality (4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

One line of research focuses on the synthesis and investigation of compounds with antioxidant properties. For instance, a study synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, demonstrating their effective antioxidant power through various in vitro assays. These compounds, owing to their phenolic structures, show promising potential as antioxidants, which could be relevant for research into oxidative stress and related diseases (Çetinkaya et al., 2012).

Anticancer Activity

Another area of application is in the development of antitumor agents. For example, benzophenones and related derivatives have been explored for their antiproliferative activity against cancer cells. A study reported that certain derivatives exhibit significant antiproliferative activity and could disrupt vascular formation, highlighting their potential as anticancer agents (Chang et al., 2014). Similarly, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone was investigated for its mechanism of inducing cytotoxicity in tumor cell lines, revealing its ability to inhibit tubulin polymerization and trigger apoptosis, suggesting promising therapeutic potential (Magalhães et al., 2013).

Environmental Applications

The environmental fate and behavior of similar compounds are also of research interest. A study on benzophenone-8 explored its reactivity and degradation in aqueous solutions, providing insights into the environmental persistence and transformation of such chemicals, which is crucial for assessing their ecological impact (Santos & Esteves da Silva, 2019).

Photopolymerization

Research into photoinitiated polymerization processes has identified compounds with potential as photoinitiators. A study introduced a novel alkoxyamine bearing a chromophore group, proposed as a photoiniferter for nitroxide-mediated photopolymerization, demonstrating the versatility of these compounds in materials science (Guillaneuf et al., 2010).

properties

IUPAC Name

[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-4-31-22-15-11-20(12-16-22)26(28)25-17-27(21-13-9-19(10-14-21)18(2)3)23-7-5-6-8-24(23)32(25,29)30/h5-18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYQEPHRLLUOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.